oxonol VI

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

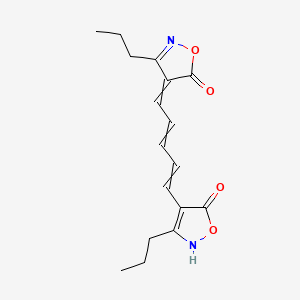

4-[5-(5-oxo-3-propyl-2H-1,2-oxazol-4-yl)penta-2,4-dienylidene]-3-propyl-1,2-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-3-8-14-12(16(20)22-18-14)10-6-5-7-11-13-15(9-4-2)19-23-17(13)21/h5-7,10-11,18H,3-4,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJHIADVIBJMQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=O)ON1)C=CC=CC=C2C(=NOC2=O)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Oxonol VI: A Technical Guide to its Principles and Application in Membrane Potential Sensing

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of Oxonol VI, a fluorescent dye widely utilized for measuring membrane potential in various biological systems. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and quantitative data to facilitate its effective use in research and drug development.

Core Principles of this compound Membrane Potential Sensing

This compound is a slow-response, anionic cyanine dye that senses changes in membrane potential (ΔΨ) through a mechanism involving its voltage-driven partitioning between the aqueous medium and the cell or vesicle membrane.[1][2] At physiological pH, this compound is negatively charged.[1]

The fundamental principle of its operation relies on the Nernst equilibrium.[1] When the intracellular environment becomes more positive (depolarization), the negatively charged this compound molecules are driven from the outer leaflet of the membrane and the external medium into the cytoplasm or vesicle interior.[1] This influx leads to an increased concentration of the dye within the cell, where it binds to intracellular proteins and membranes. This binding event results in an enhancement of its fluorescence signal.

Conversely, during hyperpolarization, where the intracellular environment becomes more negative, the anionic dye is repelled from the cell interior, leading to a decrease in intracellular concentration and a subsequent decrease in fluorescence. The magnitude of the fluorescence change is typically proportional to the change in membrane potential, often around a 1% fluorescence change per millivolt (mV).

It is important to note that this compound is classified as a "slow-response" probe because its response time is governed by the time it takes for the dye to redistribute across the membrane, which is slower than the "fast-response" probes that sense potential changes via intramolecular charge shifts. However, this compound is noted to have a faster response time compared to Oxonol V.

Quantitative Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| Molecular Weight | 316.35 g/mol | |

| Excitation Wavelength (λex) | 599 nm - 614 nm | |

| Emission Wavelength (λem) | 634 nm - 646 nm | |

| Partition Coefficient (γ) | ~19,000 (at zero voltage) | |

| Fluorescence Change | ~1% per mV | |

| Solubility | DMSO | |

| pK | ~4.2 |

Experimental Protocols

This section provides a generalized methodology for utilizing this compound to measure membrane potential changes in reconstituted vesicles. This protocol should be adapted based on the specific experimental system.

Reagent Preparation

-

This compound Stock Solution: Prepare a stock solution of this compound at a concentration of 3.16 mM in ethanol or DMSO. Store this stock solution at -20°C or -80°C, protected from light. The solution is stable for at least one month at -20°C and up to six months at -80°C.

-

Working Solution: On the day of the experiment, dilute the stock solution to a working concentration. For vesicle suspensions, a final concentration in the range of 10-500 nM is typically used.

Measurement Procedure for Vesicles

-

Buffer Equilibration: Add 1 mL of the appropriate experimental buffer to a fluorescence cuvette and allow it to equilibrate to the desired temperature (e.g., 20°C).

-

Background Measurement: Measure the background fluorescence of the buffer in the cuvette.

-

Dye Addition: Add a small volume (e.g., 5 µL) of the this compound working solution to the cuvette and mix gently.

-

Signal Stabilization: Monitor the fluorescence signal until it stabilizes.

-

Vesicle Addition: Add a predetermined amount of the vesicle suspension to the cuvette and mix.

-

Continuous Monitoring: Continuously record the fluorescence signal. The change in fluorescence upon addition of vesicles and subsequent experimental manipulations (e.g., addition of an ionophore or ATP) reflects the change in membrane potential.

-

Data Analysis: Calculate the relative fluorescence change using the baseline fluorescence intensity recorded before the addition of the vesicles as a reference.

Calibration

To quantify the fluorescence changes in terms of millivolts, a calibration curve can be generated using a potassium diffusion potential in the presence of the K+ ionophore valinomycin. By creating known K+ concentration gradients across the vesicle membrane, a defined membrane potential can be established according to the Nernst equation, and the corresponding fluorescence can be measured. This allows for the conversion of fluorescence intensity changes into absolute membrane potential values.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key processes involved in this compound membrane potential sensing and a typical experimental workflow.

Caption: Mechanism of this compound in response to membrane potential changes.

References

Oxonol VI: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Oxonol VI, a fluorescent dye widely utilized for measuring plasma membrane potential in a variety of biological systems. This document details its mechanism of action, key applications, and experimental protocols, and includes quantitative data and visual diagrams to facilitate its effective use in research and drug development.

Core Concepts: Understanding this compound

This compound is a slow-response, lipophilic, anionic cyanine dye used as a potentiometric probe.[1][2] It is particularly valuable for detecting changes in the plasma membrane potential of non-excitable cells.[3] Unlike some other dyes, it is largely excluded from mitochondria, making it a specific indicator of the plasma membrane potential.[2]

Mechanism of Action: The Nernstian Equilibrium

This compound's function is based on the Nernst principle. As a negatively charged molecule, its distribution across the cell membrane is dictated by the transmembrane potential.[4]

-

In depolarized cells (with a less negative intracellular potential), the anionic dye enters the cell and binds to intracellular proteins and membranes. This binding leads to a significant enhancement of its fluorescence.

-

In hyperpolarized cells (with a more negative intracellular potential), the dye is excluded from the cell, resulting in a decrease in fluorescence.

This potential-dependent partitioning allows for the quantification of membrane potential changes by measuring the corresponding changes in fluorescence intensity. This compound is considered a ratiometric probe, which allows for more robust and reproducible measurements by correcting for variables like cell number and dye loading.

Quantitative Data

The following tables summarize the key quantitative properties of this compound.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| Full Name | Bis-(3-propyl-5-oxoisoxazol-4-yl)pentamethine oxonol | |

| Molecular Weight | 316.35 g/mol | |

| Solubility | Soluble in DMSO and ethanol | |

| Charge | Anionic |

Spectral Properties

| Parameter | Wavelength (nm) | Conditions | Reference(s) |

| Excitation Maximum (λex) | ~599-614 nm | Varies with environment | |

| Emission Maximum (λem) | ~634-646 nm | Varies with environment | |

| Isosbestic Point | 603 nm | - |

Note: The exact excitation and emission maxima can shift depending on the local environment (e.g., free in solution vs. bound to membranes or proteins). Researchers should determine the optimal settings for their specific experimental conditions.

Experimental Protocols

The following are generalized protocols for the use of this compound in common applications. Optimization is recommended for specific cell types and experimental setups.

General Stock Solution Preparation

-

Prepare a stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) or ethanol. A common stock concentration is 1-10 mM.

-

Store the stock solution at -20°C, protected from light and moisture.

Measurement of Membrane Potential in Vesicles

This protocol is adapted from methodologies used for reconstituted vesicles.

Materials:

-

Vesicle suspension

-

This compound stock solution

-

Assay buffer (e.g., Tris buffer)

-

Fluorometer or microplate reader

Procedure:

-

Working Solution Preparation: Dilute the this compound stock solution in the assay buffer to a final working concentration, typically in the range of 10-500 nM.

-

Equilibration: Add the assay buffer to a cuvette or microplate well and allow it to equilibrate to the desired experimental temperature.

-

Background Measurement: Measure the background fluorescence of the buffer.

-

Dye Addition: Add the this compound working solution to the buffer and record the baseline fluorescence once it stabilizes.

-

Vesicle Addition: Add the vesicle suspension to the cuvette or well.

-

Data Acquisition: Continuously monitor the fluorescence signal. An increase in fluorescence indicates dye uptake into the vesicles, corresponding to a change in membrane potential.

Flow Cytometry Analysis of Lymphocyte Membrane Potential

This protocol is based on studies measuring membrane potential changes in lymphocytes.

Materials:

-

Lymphocyte cell suspension

-

This compound stock solution

-

Appropriate cell culture medium or buffer (e.g., RPMI-1640)

-

Flow cytometer

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of lymphocytes at a concentration of approximately 1 x 10^6 cells/mL.

-

Dye Loading: Add the this compound stock solution directly to the cell suspension to a final concentration of 50-100 nM.

-

Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer equipped with appropriate lasers and filters for this compound (e.g., excitation at ~594 nm, emission at ~640 nm).

-

Data Analysis: Gate on the cell population of interest and measure the fluorescence intensity. Changes in fluorescence will reflect changes in membrane potential. For example, hyperpolarization will be indicated by a decrease in fluorescence.

Fluorescence Microscopy of Adherent Mammalian Cells

Materials:

-

Adherent mammalian cells grown on coverslips or in imaging dishes

-

This compound stock solution

-

Imaging medium (e.g., phenol red-free DMEM)

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Culture: Plate cells at an appropriate density to allow for individual cell imaging.

-

Dye Loading: Replace the culture medium with imaging medium containing this compound at a final concentration of 50-200 nM.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

-

Imaging: Mount the coverslip or dish on the microscope stage. Acquire images using the appropriate filter set.

-

Time-Lapse Imaging (Optional): To monitor dynamic changes in membrane potential, acquire images at regular intervals before and after the addition of a stimulus.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound.

Caption: Mechanism of this compound in response to membrane potential changes.

Caption: General workflow for flow cytometry using this compound.

Caption: General workflow for fluorescence microscopy using this compound.

Applications in Research and Drug Development

This compound is a versatile tool with numerous applications, including:

-

Studying Ion Channel Activity: By monitoring changes in membrane potential, this compound can be used to assess the activity of various ion channels. For example, the opening of potassium channels leads to hyperpolarization, which can be detected as a decrease in this compound fluorescence.

-

High-Throughput Screening (HTS): The robust signal and ratiometric properties of this compound make it suitable for HTS assays to identify compounds that modulate ion channel activity.

-

Investigating Na+/K+-ATPase Activity: The dye has been successfully used to detect changes in membrane potential associated with the activity of the Na+/K+-ATPase in reconstituted vesicles.

-

Monitoring Cellular Activation: Changes in membrane potential are early events in the activation of various cell types, such as lymphocytes. This compound can be used to monitor these changes in response to stimuli.

Advantages and Limitations

Advantages:

-

Specificity for Plasma Membrane: It is largely excluded from mitochondria, providing a more specific measurement of the plasma membrane potential compared to some cationic dyes.

-

Ratiometric Measurements: The ability to perform ratiometric measurements reduces artifacts and improves data quality.

-

High Sensitivity: this compound exhibits a large optical response to changes in membrane potential.

-

Faster Response than Oxonol V: It responds more rapidly to potential changes compared to the related dye, Oxonol V.

Limitations:

-

Slow Response Kinetics: As a "slow-response" dye, it measures changes in the transmembrane distribution of the dye, which occurs on a slower timescale (seconds to minutes) compared to "fast-response" dyes.

-

Potential for Pharmacological Activity: Like other oxonol dyes, it may have pharmacological effects on various ion channels and receptors. It is crucial to perform control experiments to ensure that the observed effects are not due to the dye itself.

-

Compound Interference: Some screening compounds may interfere with the fluorescence of oxonol probes.

Conclusion

This compound is a powerful and widely used tool for the quantitative measurement of plasma membrane potential. Its favorable spectral properties, ratiometric nature, and specificity for the plasma membrane make it a valuable reagent for researchers in various fields, including cell biology, pharmacology, and drug discovery. By understanding its mechanism of action and following optimized protocols, researchers can effectively leverage this compound to investigate a wide range of biological processes involving changes in cellular electrophysiology.

References

- 1. Lymphocyte membrane potential and Ca2+-sensitive potassium channels described by oxonol dye fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. Flow cytometric detection of membrane potential changes in murine lymphocytes induced by concanavalin A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound as an optical indicator for membrane potentials in lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Voltage-Dependent Partitioning Mechanism of Oxonol VI

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing the voltage-dependent partitioning of Oxonol VI, a widely utilized fluorescent probe for measuring membrane potential. This document details the underlying principles, quantitative data, and experimental protocols essential for the accurate application and interpretation of results obtained using this powerful analytical tool.

Introduction to this compound and its Mechanism of Action

This compound is an anionic, lipophilic dye that serves as a slow-response probe for detecting changes in membrane potential, particularly in systems with inside-positive potentials.[1] Its utility stems from a voltage-dependent partitioning mechanism between the aqueous phase and the lipid bilayer of cell membranes or artificial vesicles.[1][2]

The fundamental principle of this compound's function is its response to the transmembrane electrical gradient. In the presence of an inside-positive membrane potential, the negatively charged this compound molecules accumulate in the intravesicular or intracellular aqueous space, driven by the Nernst equilibrium.[1][2] This accumulation leads to an increased concentration of the dye at the inner leaflet of the lipid bilayer, resulting in enhanced adsorption to the membrane. The fluorescence of this compound is significantly higher when it is bound to the lipid membrane compared to when it is in the aqueous solution. Consequently, an inside-positive membrane potential is reported as an increase in fluorescence intensity. It is crucial to note that the intrinsic fluorescence of the membrane-bound dye is not directly affected by the voltage itself; the entire fluorescence change is a result of the voltage-dependent partitioning of the dye.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, providing a basis for experimental design and data analysis.

Table 1: Physicochemical and Spectral Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 316.35 g/mol | |

| Excitation Wavelength (λex) | 599 nm (in DMSO), ~614 nm (membrane-bound) | |

| Emission Wavelength (λem) | 634 nm (in DMSO), ~646 nm (membrane-bound) | |

| Isosbestic Point | 603 nm | |

| pKa | ~4.2 |

Table 2: Partitioning and Kinetic Parameters

| Parameter | Value | Conditions | Reference |

| Partition Coefficient (γ) | ~19,000 | Zero voltage, between dioleoylphosphatidylcholine vesicles and water | |

| Response Time to Voltage Jump | < 1 second | Unilamellar dioleoylphosphatidylcholine vesicles |

Theoretical Model: The Three-Capacitor Model

The voltage dependence of the apparent partition coefficient of this compound can be quantitatively described by a three-capacitor model. This model conceptualizes the membrane as having three distinct capacitive layers and assumes that the dye binds to adsorption planes located on the hydrocarbon side of the membrane-solution interface.

Caption: A simplified representation of the three-capacitor model of a lipid bilayer.

In this model, the total potential drop across the membrane is distributed across the three capacitors. The negatively charged this compound molecules are assumed to adsorb to planes within the hydrophobic core, near the membrane-water interfaces. The distribution of the dye between the two leaflets is then governed by the electrical potential at these adsorption planes, which is a fraction of the total transmembrane potential.

Experimental Protocols

Preparation of Large Unilamellar Vesicles (LUVs)

A reliable method for preparing LUVs from dioleoylphosphatidylcholine (DOPC) is crucial for studying the partitioning of this compound. The extrusion method is commonly employed to generate vesicles with a uniform size distribution.

Materials:

-

Dioleoylphosphatidylcholine (DOPC) in chloroform

-

Chloroform

-

Nitrogen gas

-

Hydration buffer (e.g., 100 mM KCl, 10 mM HEPES, pH 7.0)

-

Mini-extruder apparatus

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Hamilton syringe

Procedure:

-

In a round-bottom flask, add the desired amount of DOPC in chloroform.

-

Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

-

To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.

-

Hydrate the lipid film by adding the hydration buffer to the flask. The final lipid concentration is typically 1-5 mg/mL.

-

Vortex the suspension vigorously to form multilamellar vesicles (MLVs).

-

Subject the MLV suspension to five freeze-thaw cycles by alternately placing the flask in liquid nitrogen and a warm water bath. This step helps to increase the encapsulation efficiency and lamellarity.

-

Assemble the mini-extruder with the desired pore-size polycarbonate membrane.

-

Extrude the MLV suspension through the membrane at least 11 times to form LUVs.

Caption: Workflow for the preparation of large unilamellar vesicles (LUVs).

Fluorescence Measurement of Membrane Potential

Materials:

-

LUV suspension

-

This compound stock solution (e.g., 1 mM in ethanol)

-

Experimental buffer (matching the internal vesicle buffer)

-

Valinomycin stock solution (e.g., 1 mM in ethanol)

-

KCl stock solution (e.g., 1 M)

-

Fluorometer

Procedure:

-

In a fluorescence cuvette, add the experimental buffer.

-

Add the this compound stock solution to a final concentration of approximately 100 nM.

-

Record the baseline fluorescence.

-

Add the LUV suspension to the cuvette (final lipid concentration typically 50-100 µg/mL) and allow the signal to stabilize.

-

To generate a membrane potential, add valinomycin to a final concentration of ~100 nM. Valinomycin is a K+ ionophore that will create a potassium diffusion potential.

-

Induce a membrane potential by adding aliquots of the KCl stock solution to create a K+ gradient across the vesicle membrane. The magnitude of the potential can be calculated using the Nernst equation:

ΔΨ = (RT/zF) * ln([K+]out / [K+]in)

where R is the gas constant, T is the temperature in Kelvin, z is the valence of the ion (+1 for K+), and F is the Faraday constant.

-

Record the fluorescence intensity at each KCl concentration after the signal has stabilized.

Caption: Experimental workflow for measuring membrane potential using this compound.

Calibration of Fluorescence Signal

The relationship between the change in fluorescence and the calculated membrane potential should be plotted to generate a calibration curve. This allows for the determination of unknown membrane potentials in subsequent experiments. The fluorescence change is typically expressed as a percentage of the initial fluorescence before the addition of KCl.

Signaling Pathway and Logical Relationships

The entire process, from the generation of a membrane potential to the detection of a fluorescence signal, can be visualized as a clear signaling pathway.

Caption: Signaling pathway of this compound in response to an inside-positive potential.

Conclusion

This compound is a valuable tool for the quantitative analysis of inside-positive membrane potentials. A thorough understanding of its voltage-dependent partitioning mechanism, supported by the three-capacitor model, is essential for accurate data interpretation. By following meticulously designed experimental protocols for vesicle preparation and fluorescence measurements, researchers can reliably employ this compound to investigate a wide range of biological processes involving changes in membrane potential, thereby advancing research in cellular physiology and drug development.

References

Oxonol VI: An In-depth Technical Guide to its Fluorescence Response in Hyperpolarization Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Oxonol VI, a fluorescent probe utilized for detecting changes in membrane potential, with a specific focus on its response to hyperpolarization. This document details the dye's mechanism of action, provides quantitative data on its fluorescence properties, and offers detailed experimental protocols for its application in various research settings.

Introduction to this compound

This compound is a slow-response, anionic fluorescent dye that acts as a sensitive indicator of membrane potential. As a lipophilic anion, its distribution between the extracellular medium and the intracellular environment is governed by the transmembrane potential. In a resting cell with a negative intracellular potential, the dye is largely excluded. Upon depolarization, the intracellular environment becomes less negative, allowing the anionic dye to enter the cell and bind to intracellular components, resulting in an increase in fluorescence. Conversely, and central to this guide, hyperpolarization makes the intracellular potential more negative, leading to the expulsion of the anionic dye from the cell and a corresponding decrease in fluorescence intensity [1][2]. This characteristic makes this compound a valuable tool for studying cellular processes that involve hyperpolarization, such as the activity of certain ion channels.

Core Principles and Mechanism of Action

The fluorescence response of this compound is based on a voltage-dependent partitioning mechanism between the aqueous phase and the cell membrane[3][4]. The intrinsic fluorescence of the dye is not directly affected by the electric field of the membrane. Instead, the change in membrane potential alters the equilibrium distribution of the dye across the plasma membrane according to the Nernst equation[3].

A hyperpolarized state, characterized by a more negative intracellular potential, electrostatically repels the negatively charged this compound molecules, reducing their intracellular concentration and, consequently, the overall fluorescence signal. This "on-off" mechanism, where the fluorescence diminishes with hyperpolarization, is a key feature of this class of dyes.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound.

| Property | Value | Reference |

| Excitation Wavelength (λex) | ~614 nm | |

| Emission Wavelength (λem) | ~646 nm | |

| Molecular Weight | 316.35 g/mol | |

| Solubility | Soluble in DMSO and ethanol |

| Parameter | Value | Notes | Reference |

| Response Type | Slow Response | ||

| Fluorescence Change with Hyperpolarization | Decrease | ||

| Estimated Voltage Sensitivity | ~1% decrease per mV of hyperpolarization | This is a typical value for slow-response bis-oxonol dyes. A similar oxonol dye, WW 781, showed a sensitivity of 0.13% ΔF/mV. |

Experimental Protocols

Detailed methodologies for utilizing this compound in various experimental setups are provided below.

General Preparation of this compound Stock Solution

-

Reconstitution: Prepare a stock solution of this compound in high-quality, anhydrous DMSO or ethanol at a concentration of 1-10 mM.

-

Storage: Store the stock solution at -20°C, protected from light and moisture.

Measurement of Hyperpolarization in Cell Suspensions (Cuvette-based Fluorometry)

This protocol is suitable for monitoring changes in the average membrane potential of a cell population.

-

Cell Preparation: Harvest and wash cells with a balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or a buffer appropriate for the cell type. Resuspend the cells to the desired density.

-

Dye Loading: Add the this compound stock solution to the cell suspension to a final concentration typically ranging from 100 nM to 1 µM. Incubate for 5-15 minutes at the desired experimental temperature, protected from light.

-

Measurement:

-

Transfer the cell suspension to a cuvette.

-

Place the cuvette in a temperature-controlled fluorometer.

-

Set the excitation and emission wavelengths (e.g., Ex: 610 nm, Em: 640 nm).

-

Record a stable baseline fluorescence.

-

Induce hyperpolarization by adding the stimulus of interest (e.g., an ion channel opener).

-

Continuously record the fluorescence signal to monitor the decrease in intensity, which corresponds to hyperpolarization.

-

-

Calibration (Optional but Recommended): To correlate the fluorescence signal with the absolute membrane potential, a calibration can be performed using the potassium ionophore valinomycin. This is achieved by equilibrating the intracellular and extracellular K+ concentrations and then creating a defined K+ gradient to clamp the membrane potential at a known value according to the Nernst equation.

High-Throughput Screening for Ion Channel Modulators (Microplate-based Assay)

This protocol is adapted for screening compounds that modulate ion channels leading to hyperpolarization.

-

Cell Plating: Seed cells in a 96- or 384-well black-walled, clear-bottom microplate and culture to the desired confluency.

-

Dye Loading Solution: Prepare a loading buffer containing this compound at the optimized final concentration (typically 0.5-5 µM).

-

Assay Procedure:

-

Remove the culture medium from the wells.

-

Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C.

-

Prepare a compound plate with the test compounds at the desired concentrations.

-

Using a fluorescence plate reader equipped with an automated liquid handling system, record a baseline fluorescence reading.

-

Add the test compounds and immediately begin kinetic fluorescence readings to detect a decrease in fluorescence indicative of hyperpolarization.

-

Single-Cell Analysis of Hyperpolarization (Fluorescence Microscopy)

This protocol allows for the visualization and quantification of membrane potential changes in individual cells.

-

Cell Culture: Grow cells on glass-bottom dishes or coverslips suitable for microscopy.

-

Dye Loading: Incubate the cells with 1-5 µM this compound in an appropriate imaging buffer for 15-30 minutes at 37°C.

-

Imaging:

-

Mount the dish or coverslip on the stage of an inverted fluorescence microscope equipped with appropriate filters (e.g., Cy5 filter set).

-

Acquire a baseline image.

-

Perfuse the cells with a solution containing the hyperpolarizing stimulus.

-

Acquire a time-lapse series of images to monitor the decrease in fluorescence in individual cells.

-

-

Analysis: Quantify the change in fluorescence intensity over time in regions of interest drawn around individual cells.

Visualization of Signaling Pathways and Workflows

Signaling Pathway: Activation of Inwardly Rectifying Potassium (Kir) Channels

The activation of inwardly rectifying potassium (Kir) channels is a common physiological mechanism for inducing hyperpolarization. The following diagram illustrates this process and its detection using this compound.

Caption: Activation of Kir channels leads to K+ efflux, hyperpolarization, and a decrease in this compound fluorescence.

Experimental Workflow: High-Throughput Screening for Kir Channel Activators

The following diagram outlines a typical workflow for a high-throughput screen to identify activators of Kir channels using this compound.

Caption: Workflow for an HTS assay to identify Kir channel activators using this compound.

Applications in Drug Discovery and Research

The ability of this compound to detect hyperpolarization makes it a valuable tool in several areas of research and drug development:

-

Ion Channel Screening: High-throughput screening for modulators (activators) of potassium channels and other ion channels that contribute to the resting membrane potential.

-

Studying Cellular Excitability: Investigating the mechanisms that regulate the excitability of neurons, cardiomyocytes, and other excitable cells.

-

Pharmacological Profiling: Characterizing the effects of known drugs on the membrane potential of various cell types.

-

Physiological Studies: Monitoring changes in membrane potential in response to various physiological stimuli.

Limitations and Considerations

-

Slow Response Time: As a slow-response probe, this compound is not suitable for measuring transient changes in membrane potential, such as action potentials.

-

Potential for Artifacts: Like many fluorescent probes, this compound can interact with certain compounds, leading to artifacts. It is crucial to perform appropriate controls to rule out direct compound-dye interactions.

-

Calibration is Critical for Quantitative Measurements: For accurate determination of the magnitude of hyperpolarization, a careful calibration is necessary for each cell type and experimental condition.

Conclusion

This compound is a robust and sensitive fluorescent probe for the detection of membrane hyperpolarization. Its fluorescence decrease upon an increase in the negativity of the intracellular potential provides a clear and measurable signal. By understanding its mechanism of action and employing the detailed protocols provided in this guide, researchers and drug development professionals can effectively utilize this compound to investigate a wide range of biological processes and to screen for novel therapeutics that modulate cellular membrane potential.

References

An In-depth Technical Guide to Oxonol VI: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxonol VI is a lipophilic anionic cyanine dye widely utilized as a sensitive fluorescent probe for measuring membrane potential changes in various biological systems. As a "slow-response" dye, its mechanism relies on its voltage-dependent partitioning between the aqueous medium and the cell membrane. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key experimental applications of this compound, tailored for researchers and professionals in life sciences and drug development.

Chemical Structure and Identification

This compound, systematically named 1,5-Bis(3-propyl-5-oxoisoxazol-4-yl)pentamethine oxonol, is a symmetrical cyanine dye. Its structure consists of two isoxazolone rings connected by a pentamethine bridge.

| Identifier | Value |

| IUPAC Name | 4-[5-(5-hydroxy-3-propyl-1,2-oxazol-4-yl)penta-2,4-dien-1-ylidene]-3-propyl-1,2-oxazol-5-one |

| Synonyms | Bis(3-propyl-5-oxoisoxazol-4-yl)pentamethine oxonol |

| CAS Number | 64724-75-0 |

| Molecular Formula | C₁₇H₂₀N₂O₄ |

| Molecular Weight | 316.35 g/mol |

| SMILES | CCCc1noc(=O)/c1=C/C=C/C=C/c2c(O)noc2CCC |

| InChI | InChI=1S/C17H20N2O4/c1-3-8-14-12(16(20)22-18-14)10-6-5-7-11-13-15(9-4-2)19-23-17(13)21/h5-7,10-11,21H,3-4,8-9H2,1-2H3/b7-5+,10-6+,13-11- |

Physicochemical and Spectroscopic Properties

The utility of this compound as a fluorescent probe is dictated by its specific physicochemical and spectral characteristics. It is typically a powder that is soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol.

| Property | Value | Reference |

| Molar Extinction Coefficient (ε) | 175,000 cm⁻¹M⁻¹ (in ethanol at ~640 nm) | [1] |

| Excitation Wavelength (λex) | ~599-614 nm | [2] |

| Emission Wavelength (λem) | ~630-646 nm | [2] |

| Fluorescence Lifetime (τ) | ~90 ps (free in solution) | |

| pKa | ~4.2 | [3] |

| Solubility | Soluble in DMSO and methanol |

Note: Excitation and emission maxima can vary slightly depending on the solvent and local environment (e.g., membrane-bound vs. free in solution).

Mechanism of Action as a Voltage-Sensitive Dye

This compound is an anionic dye that senses changes in membrane potential through an electrophoretic mechanism. At physiological pH, the molecule is negatively charged. When the cell membrane depolarizes (becomes more positive on the inside), the anionic dye is driven into the cell, where it binds to intracellular membranes and proteins. This binding event leads to an enhancement of its fluorescence. Conversely, hyperpolarization (more negative on the inside) of the membrane leads to the exclusion of the dye from the cell and a decrease in fluorescence. This "slow" response mechanism is in contrast to "fast" response dyes that undergo a conformational change within the membrane.

The relationship between membrane potential and this compound fluorescence can be visualized as follows:

Experimental Protocols

Preparation of Stock and Working Solutions

A general guideline for preparing this compound solutions is as follows:

-

Stock Solution (e.g., 1 mM): Dissolve 3.16 mg of this compound in 10 mL of high-quality anhydrous DMSO or methanol. Store the stock solution at -20°C, protected from light.

-

Working Solution (e.g., 1 µM): Dilute the stock solution in the appropriate aqueous buffer for your experiment. The final concentration of the organic solvent should be minimized to avoid affecting the biological sample.

General Protocol for Measuring Membrane Potential in Cell Suspensions

This protocol provides a basic framework for using this compound with a fluorescence plate reader or cuvette-based fluorometer.

Detailed Steps:

-

Cell Preparation: Harvest and wash cells, then resuspend them in a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution, HEPES-buffered saline) at the desired density.

-

Dye Loading: Add the this compound working solution to the cell suspension. The final concentration typically ranges from 100 nM to 1 µM.

-

Incubation: Incubate the cells with the dye for 5-15 minutes at the experimental temperature, protected from light, to allow the dye to equilibrate with the membranes.

-

Baseline Measurement: Measure the baseline fluorescence intensity (F₀) using appropriate excitation and emission wavelengths (e.g., Ex: 610 nm, Em: 640 nm).

-

Stimulation: Add the experimental compound (e.g., ion channel modulator, drug candidate) and immediately begin recording the fluorescence intensity (F) over time.

-

Data Analysis: The change in fluorescence is typically expressed as the ratio ΔF/F₀ = (F - F₀) / F₀.

Calibration: To calibrate the fluorescence signal to an absolute membrane potential (in mV), ionophores such as valinomycin can be used in conjunction with varying extracellular potassium concentrations to clamp the membrane potential at known values according to the Nernst equation.

Applications in Research and Drug Development

This compound is a versatile tool with applications in various research areas:

-

Ion Channel and Transporter Research: It is used to study the activity of various ion channels (e.g., K⁺, Na⁺, Ca²⁺ channels) and electrogenic transporters (e.g., Na⁺/K⁺-ATPase) by monitoring the membrane potential changes they induce.[3]

-

Drug Screening: In high-throughput screening (HTS) formats, this compound can be used to identify and characterize compounds that modulate the activity of ion channels and transporters, which are important drug targets.

-

Cell Viability and Apoptosis: Changes in membrane potential are early indicators of apoptosis. This compound can be used to monitor these changes in response to cytotoxic agents.

-

Mitochondrial Membrane Potential: While less common than cationic dyes for this purpose, under specific conditions, this compound can be used to assess changes in mitochondrial membrane potential.

Considerations and Limitations

-

Slow Response Time: The response time of this compound is in the order of seconds, making it unsuitable for resolving fast electrical events like single action potentials.

-

Calibration is Crucial: For quantitative measurements of membrane potential, careful calibration is essential.

-

Potential for Artifacts: Like many fluorescent probes, this compound can be subject to artifacts from spectral overlap with other fluorescent molecules, and its fluorescence can be influenced by factors other than membrane potential, such as binding to intracellular components.

-

Cellular Health: It is important to ensure that the concentrations of this compound and any solvents used are not toxic to the cells and do not independently affect membrane properties.

Signaling Pathway Interactions

Currently, there is limited evidence to suggest that this compound directly interacts with and modulates intracellular signaling pathways. Its primary role in cell signaling studies is as a reporter of the electrical activity that is a fundamental component of many signaling cascades. For example, signaling events that lead to the opening or closing of ion channels will result in membrane potential changes that can be detected by this compound.

The relationship can be illustrated as follows:

Conclusion

This compound remains a valuable and widely used tool for the study of membrane potential in a variety of cell types and preparations. Its sensitivity and straightforward application make it particularly well-suited for endpoint and kinetic assays in academic research and drug discovery. A thorough understanding of its chemical properties, mechanism of action, and experimental best practices, as outlined in this guide, is essential for obtaining reliable and reproducible data.

References

Oxonol VI for Measuring Membrane Potential in Non-Excitable Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The plasma membrane potential is a critical physiological parameter in all cells, including non-excitable cells, where it plays a pivotal role in a multitude of cellular processes beyond the generation of action potentials. These processes include cell cycle progression, proliferation, differentiation, apoptosis, and ion transport. Consequently, the accurate measurement of membrane potential in non-excitable cells is of paramount importance in basic research and drug discovery. Oxonol VI is a slow-response, lipophilic, anionic fluorescent dye that has emerged as a valuable tool for monitoring changes in membrane potential. This technical guide provides a comprehensive overview of the core principles and practical aspects of using this compound for the determination of membrane potential in non-excitable cells.

Core Principles of this compound Function

This compound is a negatively charged, hydrophobic molecule that partitions between the extracellular medium and the cell membrane in a voltage-dependent manner. The fundamental principle behind its use as a membrane potential indicator lies in its Nernstian distribution across the plasma membrane. In resting non-excitable cells, which typically maintain a negative intracellular potential (hyperpolarized state), the anionic this compound is electrostatically repelled from the cell interior. Upon depolarization (the membrane potential becoming less negative or positive), the reduced electrostatic barrier allows the dye to enter the cell and bind to intracellular membranes and proteins. This binding event leads to a significant enhancement in the fluorescence quantum yield of the dye. Conversely, during hyperpolarization (the membrane potential becoming more negative), the dye is driven out of the cell, resulting in a decrease in fluorescence.

The magnitude of the fluorescence change is directly proportional to the extent of the change in membrane potential, making this compound a sensitive probe for detecting shifts in this key cellular parameter. It is important to note that this compound is a "slow-response" dye, meaning that its response time is in the order of seconds to minutes, reflecting the time required for the dye to redistribute across the membrane. This characteristic makes it well-suited for monitoring steady-state membrane potential and slower dynamic changes rather than rapid, transient events like action potentials.

Quantitative Data Presentation

A thorough understanding of the physicochemical and spectral properties of this compound is essential for its effective application. The following tables summarize the key quantitative data for this fluorescent probe.

| Property | Value | Source |

| Molecular Weight | 316.35 g/mol | --INVALID-LINK-- |

| Solubility | DMSO, Ethanol, Methanol | --INVALID-LINK--, --INVALID-LINK-- |

| Storage Conditions | -20°C, protected from light and moisture | --INVALID-LINK--, --INVALID-LINK-- |

Table 1: Physicochemical Properties of this compound

| Parameter | Wavelength (nm) | Source |

| Excitation Maximum (λex) | 599 | --INVALID-LINK-- |

| 614 | --INVALID-LINK-- | |

| 523 (in 0.1 M Tris pH 9.0) | --INVALID-LINK-- | |

| Emission Maximum (λem) | 634 | --INVALID-LINK-- |

| 646 | --INVALID-LINK-- | |

| 630 (in 0.1 M Tris pH 9.0) | --INVALID-LINK-- |

Table 2: Spectral Properties of this compound. Note the variability in reported wavelengths, which may depend on the solvent and binding state of the dye. It is recommended to determine the optimal excitation and emission wavelengths empirically for the specific experimental setup.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in various experimental platforms. It is crucial to optimize these protocols for the specific cell type and instrumentation being used.

Preparation of Stock and Working Solutions

a. Stock Solution (1-10 mM):

-

Weigh out the desired amount of this compound powder.

-

Dissolve the powder in high-quality, anhydrous DMSO or ethanol to make a 1-10 mM stock solution. For example, to make a 3.16 mM stock solution, dissolve 1 mg of this compound (MW = 316.35) in 1 mL of DMSO.[1]

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light. The stock solution is stable for at least one month when stored properly.[1]

b. Working Solution (10 nM - 2 µM):

-

On the day of the experiment, thaw an aliquot of the stock solution.

-

Dilute the stock solution in a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS), Phosphate-Buffered Saline (PBS), or cell culture medium without phenol red) to the desired final working concentration. A typical starting concentration range for cellular assays is 100 nM to 2 µM. For vesicle-based assays, a lower concentration range of 10-500 nM is often used.[1]

-

It is critical to optimize the final working concentration for each cell type to achieve a good signal-to-noise ratio while minimizing potential cytotoxicity or pharmacological effects of the dye.

Staining Protocol for Adherent Cells (for Fluorescence Microscopy and Microplate Readers)

-

Cell Culture: Plate cells in a suitable format (e.g., 96-well black-walled, clear-bottom plates for plate reader assays, or glass-bottom dishes for microscopy) and culture until they reach the desired confluency.

-

Wash: Gently wash the cells twice with a pre-warmed physiological buffer to remove any residual serum and phenol red, which can interfere with the fluorescence measurement.

-

Loading: Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically.

-

Measurement:

-

Microplate Reader: Measure the fluorescence intensity using appropriate excitation and emission filters (e.g., Ex/Em ~600/640 nm).

-

Fluorescence Microscope: Image the cells using a suitable filter set (e.g., TRITC or Cy5 channel).

-

Staining Protocol for Suspension Cells (for Flow Cytometry)

-

Cell Preparation: Harvest and wash the cells twice with a physiological buffer.

-

Cell Density: Resuspend the cells in the physiological buffer at a concentration of 1 x 10^6 cells/mL.

-

Loading: Add the this compound working solution to the cell suspension and incubate for 15-30 minutes at 37°C, protected from light.

-

Analysis: Analyze the stained cells on a flow cytometer using the appropriate laser (e.g., yellow-green 561 nm or red 633 nm) and emission filter (e.g., ~650-670 nm).

Calibration of Membrane Potential

To correlate the fluorescence intensity of this compound with the absolute membrane potential (in millivolts), a calibration curve must be generated. This is typically achieved by using the potassium ionophore valinomycin to clamp the membrane potential at different known values, which are determined by the potassium concentration gradient across the membrane (Nernst equation).

Materials:

-

High Potassium Buffer (e.g., 150 mM KCl): A buffer with a high potassium concentration that matches the intracellular potassium concentration.

-

Low Potassium Buffer (e.g., 5 mM KCl): A buffer with a low potassium concentration.

-

Valinomycin (1-10 µM): A potassium-selective ionophore.

Procedure:

-

Prepare a series of calibration buffers with varying potassium concentrations by mixing the high and low potassium buffers in different ratios, while maintaining a constant total ionic strength.

-

Stain the cells with this compound as described above.

-

Resuspend the stained cells in the different calibration buffers.

-

Add valinomycin (1-10 µM) to each cell suspension to permeabilize the membrane to potassium ions.

-

Allow the cells to equilibrate for 5-10 minutes.

-

Measure the fluorescence intensity for each potassium concentration.

-

Calculate the theoretical membrane potential for each calibration buffer using the Nernst equation:

-

E_K = (RT/zF) * ln([K+]_out / [K+]_in)

-

Where:

-

E_K is the equilibrium potential for potassium (and thus the membrane potential in the presence of valinomycin).

-

R is the ideal gas constant.

-

T is the absolute temperature.

-

z is the valence of the ion (+1 for K+).

-

F is the Faraday constant.

-

[K+]_out is the extracellular potassium concentration.

-

[K+]_in is the intracellular potassium concentration (assumed to be constant, typically around 140-150 mM).

-

-

-

Plot the measured fluorescence intensity as a function of the calculated membrane potential to generate a calibration curve. This curve can then be used to convert the fluorescence intensity of experimental samples to membrane potential values.

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound as a membrane potential probe.

Experimental Workflow for Membrane Potential Measurement

Caption: General experimental workflow for using this compound.

Logical Relationship for Data Interpretation

Caption: Interpreting this compound fluorescence changes.

Conclusion

This compound is a robust and sensitive fluorescent probe for the quantitative and qualitative assessment of membrane potential in non-excitable cells. Its slow response kinetics makes it particularly suitable for monitoring steady-state conditions and gradual changes in membrane potential that are characteristic of many physiological and pathological processes in these cell types. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively employ this compound to gain valuable insights into the role of membrane potential in their specific areas of investigation, from fundamental cell biology to high-throughput drug screening. Careful optimization of experimental parameters and appropriate calibration are paramount to obtaining accurate and reproducible results.

References

Understanding Oxonol VI Fluorescence: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Oxonol VI, a fluorescent dye widely utilized for measuring membrane potential in biological research and drug development. This document elucidates the core principles of its fluorescence mechanism, clarifies the concept of its fluorescence "quenching" in the context of membrane potential changes, and provides detailed experimental protocols and quantitative data to aid in the effective application of this powerful research tool.

Core Principles of this compound Fluorescence

This compound is a slow-response, anionic, lipophilic dye used to measure changes in membrane potential. Its fluorescence properties are highly dependent on its local environment. In aqueous solutions, this compound exhibits low fluorescence. However, its fluorescence quantum yield increases significantly when it partitions into the hydrophobic environment of a lipid membrane or binds to intracellular proteins.[1][2]

The change in this compound fluorescence in response to membrane potential is not a result of classical fluorescence quenching mechanisms, such as collisional or static quenching by a specific molecular quencher. Instead, it is governed by a voltage-dependent partitioning of the dye between the extracellular medium and the cell membrane/interior.[1][3]

As an anionic dye, the distribution of this compound across the cell membrane is dictated by the Nernst equilibrium.[3]

-

Depolarization: When the membrane potential becomes less negative (depolarized), the negatively charged this compound molecules move from the extracellular medium into the cell. This influx leads to an increased concentration of the dye within the cell membrane and binding to intracellular components, resulting in a significant increase in fluorescence .

-

Hyperpolarization: Conversely, when the membrane potential becomes more negative (hyperpolarized), the anionic dye is expelled from the cell, leading to a decrease in its concentration within the membrane. This results in a decrease in fluorescence , a phenomenon often referred to as "quenching" in this context.

The intrinsic fluorescence of the membrane-bound dye itself is not directly affected by the electric field of the membrane. The entire fluorescence change is a consequence of the altered partitioning of the dye.

Quantitative Data

The following tables summarize key quantitative parameters of this compound, compiled from various sources.

Table 1: Spectral and Physicochemical Properties

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | ~599-614 nm | |

| Emission Wavelength (λem) | ~630-646 nm | |

| Molecular Weight | 316.35 g/mol | |

| Solubility | Soluble in DMSO and Methanol | |

| Partition Coefficient (Lipid/Water at 0 mV) | ~19,000 | |

| pK | ~4.2 |

Table 2: Performance Characteristics

| Parameter | Value | Reference |

| Response Time | Responds to potential changes in less than 1 second. | |

| Fluorescence Change per mV | Typically a 1% fluorescence change per mV. | |

| Ratiometric Capability | Can be used for emission-ratiometric measurements. |

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Stock Solution (e.g., 3.16 mM):

-

Prepare a 3.16 mM stock solution of this compound in ethanol.

-

Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months, protected from light.

Working Solution (e.g., 10-500 nM):

-

Dilute the stock solution to the desired final concentration (typically in the range of 10-500 nM) in an appropriate buffer. For some applications, a mixture of ethanol and water (e.g., 1:5 volume ratio) can be used for initial dilution before further dilution in buffer.

-

The optimal final concentration should be determined empirically for each experimental system to achieve a good signal-to-noise ratio while minimizing potential artifacts.

Measurement of Membrane Potential Changes in Vesicles

This protocol is adapted from methodologies for measuring membrane potential in reconstituted vesicles.

-

Equilibration: Add 1 mL of the appropriate buffer to a fluorescence cuvette and allow it to equilibrate to the desired temperature (e.g., 20°C).

-

Background Measurement: Measure the background fluorescence intensity of the buffer in the cuvette.

-

Dye Addition: Add a small volume (e.g., 5 µL) of the prepared this compound working solution to the cuvette.

-

Signal Stabilization: Wait for the fluorescence signal to stabilize.

-

Vesicle Addition: Add a predetermined amount of the vesicle suspension to the cuvette.

-

Monitoring: Continuously monitor the fluorescence signal using a spectrophotometer.

-

Data Analysis: Calculate the relative fluorescence change caused by the addition of the vesicle suspension, using the baseline fluorescence intensity recorded before the addition as a reference.

Calibration of this compound Fluorescence

To obtain quantitative measurements of membrane potential, it is essential to calibrate the fluorescence signal. A common method involves generating a potassium (K+) diffusion potential in the presence of the K+ ionophore valinomycin.

-

Prepare Vesicles/Cells: Load vesicles or cells with a known internal K+ concentration.

-

Establish K+ Gradient: Resuspend the K+-loaded vesicles/cells in a series of buffers containing different external K+ concentrations.

-

Add Valinomycin: Add valinomycin to the suspension. Valinomycin selectively incorporates into the membrane and facilitates the movement of K+ ions down their concentration gradient, thereby establishing a defined membrane potential according to the Nernst equation.

-

Measure Fluorescence: For each external K+ concentration (and thus, each membrane potential), measure the steady-state fluorescence of this compound.

-

Construct Calibration Curve: Plot the fluorescence intensity (or a ratiometric value) against the calculated membrane potential to generate a calibration curve.

Visualizing the Process

Signaling Pathway of this compound Fluorescence Change

Caption: Mechanism of this compound fluorescence in response to membrane potential changes.

Experimental Workflow for Membrane Potential Measurement

Caption: A typical experimental workflow for measuring membrane potential using this compound.

Logical Relationship of Fluorescence "Quenching"

Caption: The logical steps leading to the observed decrease in this compound fluorescence.

Potential Artifacts and Limitations

While this compound is a valuable tool, researchers should be aware of potential artifacts and limitations to ensure accurate data interpretation.

-

Phototoxicity and Photobleaching: Like many fluorescent dyes, this compound can be susceptible to photobleaching (irreversible loss of fluorescence upon illumination) and can induce phototoxicity in live cells, especially with high-intensity light or prolonged exposure. It is crucial to use the lowest possible excitation light intensity and exposure times to minimize these effects.

-

Interaction with Ionophores: Anionic oxonol dyes can interact with cationic ionophore complexes, such as the K+-valinomycin complex used for calibration. This can complicate the interpretation of calibration experiments.

-

Pharmacological Activity: Oxonol dyes have been reported to exhibit pharmacological activity against various ion channels and receptors. It is important to perform control experiments to ensure that the observed effects are due to changes in membrane potential and not a direct pharmacological effect of the dye.

-

Mitochondrial Staining: While bis-oxonols are generally considered to be largely excluded from mitochondria, this should be verified for the specific cell type and experimental conditions being used.

-

Dye Aggregation: At high concentrations, fluorescent dyes can form non-fluorescent aggregates, leading to self-quenching. It is important to use the lowest effective concentration of this compound to avoid this artifact.

Conclusion

This compound is a powerful tool for the quantitative and qualitative assessment of membrane potential in a variety of biological systems. A thorough understanding of its voltage-dependent partitioning mechanism, as opposed to classical fluorescence quenching, is critical for the accurate design and interpretation of experiments. By following detailed protocols, performing proper calibrations, and being mindful of potential artifacts, researchers can effectively leverage this compound to gain valuable insights into cellular electrophysiology and its role in health and disease.

References

Oxonol VI: An In-Depth Technical Guide to its Lipophilicity and Membrane Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxonol VI is a lipophilic, anionic cyanine dye widely utilized as a sensitive fluorescent probe for measuring membrane potential in various biological and artificial systems. Its ability to partition between the aqueous phase and lipid membranes in a voltage-dependent manner makes it a powerful tool for studying cellular electrophysiology, ion channel and transporter activity, and for high-throughput screening of compounds that modulate membrane potential. This technical guide provides a comprehensive overview of this compound's core properties, focusing on its lipophilicity, mechanism of membrane interaction, and detailed experimental protocols for its application.

Core Properties and Data

This compound's utility as a membrane potential probe is intrinsically linked to its physicochemical properties, particularly its lipophilicity and spectral characteristics.

Physicochemical and Spectral Properties

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₀N₂O₄ | [1] |

| Molecular Weight | 316.35 g/mol | [1] |

| CAS Number | 64724-75-0 | [1][2] |

| Appearance | Brown to black solid | [2] |

| Solubility | Soluble in DMSO and methanol | |

| Excitation Wavelength (λex) | ~599-614 nm | |

| Emission Wavelength (λem) | ~630-646 nm | |

| pKₐ | ~4.2 |

Lipophilicity and Membrane Partitioning

| Parameter | Value | Description | Reference |

| Partition Coefficient (γ) | ~19,000 | The ratio of the concentration of this compound in the lipid phase to the aqueous phase at zero membrane potential. | |

| Calculated logP (ALOGPs) | 3.25 | A predicted value based on the SMILES string, indicating significant hydrophobicity. |

Note: The calculated logP was obtained using an online prediction tool based on the SMILES string: CCCC1=NOC(=O)\C1=C/C=C/C=C/c2c(O)onc2CCC. This value should be considered an estimation.

Mechanism of Membrane Interaction and Potential Sensing

This compound is classified as a "slow-response" potentiometric probe. Its mechanism of action does not involve a direct electrochromic shift in its spectral properties in response to an electric field. Instead, it relies on a voltage-dependent redistribution of the dye between the bulk aqueous phase and the cell or vesicle membrane.

At physiological pH, this compound is anionic. The core principles of its function are:

-

Partitioning into the Membrane: Due to its lipophilic nature, this compound readily partitions from the aqueous solution into the lipid bilayer.

-

Influence of Membrane Potential:

-

Hyperpolarization (more negative inside): An increase in the negative potential inside a cell or vesicle repels the anionic this compound, leading to its exclusion from the membrane and a decrease in fluorescence.

-

Depolarization (less negative/more positive inside): A decrease in the negative potential (or the development of a positive potential) allows more of the anionic dye to enter the cell or vesicle and bind to the inner leaflet of the membrane and intracellular components, resulting in an increase in fluorescence.

-

-

Fluorescence Enhancement upon Binding: The fluorescence quantum yield of this compound is significantly enhanced in the nonpolar environment of the lipid membrane compared to the aqueous phase.

This voltage-dependent partitioning can be quantitatively described by a three-capacitor model, where the dye is assumed to bind to adsorption planes located on the hydrocarbon side of the membrane-solution interface. The intrinsic fluorescence of the membrane-bound dye is not significantly affected by the voltage itself; the entire fluorescence change is a result of the voltage-dependent partitioning.

Signaling Pathway: Mechanism of Action

The following diagram illustrates the mechanism of this compound in response to changes in membrane potential.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in membrane potential measurements.

Preparation of Stock and Working Solutions

-

Stock Solution (e.g., 3.16 mM):

-

Dissolve a known mass of this compound in high-purity ethanol to achieve the desired concentration (e.g., 1 mg in 1 ml of ethanol for a 3.16 mM solution).

-

Store the stock solution at -20°C or -80°C, protected from light. At -20°C, it is stable for at least one month, and at -80°C, for up to six months.

-

-

Working Solution:

-

Dilute the stock solution in a mixture of ethanol and water (e.g., a 1:5 volume ratio of ethanol to water).

-

Further dilute the working solution with the appropriate experimental buffer to a final concentration typically in the range of 10-500 nM. The optimal concentration should be determined empirically for each experimental system.

-

Measurement of Membrane Potential in Vesicles using Fluorescence Spectrometry

This protocol is adapted from methodologies for measuring membrane potential changes in reconstituted vesicles.

-

Instrumentation Setup:

-

Set the fluorescence spectrophotometer to the appropriate excitation and emission wavelengths for this compound (e.g., λex = 614 nm, λem = 646 nm). Slit widths should be optimized to maximize signal-to-noise ratio.

-

Equilibrate the cuvette holder to the desired experimental temperature (e.g., 20°C).

-

-

Measurement Procedure:

-

Add the experimental buffer to a fluorescence cuvette and record the background fluorescence.

-

Add the this compound working solution to the cuvette to achieve the final desired concentration and allow the signal to stabilize.

-

Initiate the experiment by adding the vesicle suspension to the cuvette.

-

Record the fluorescence change over time. An increase in fluorescence indicates depolarization (or the formation of an inside-positive potential), while a decrease indicates hyperpolarization.

-

-

Calibration of the Fluorescence Signal:

-

To correlate the fluorescence signal with an absolute membrane potential (in mV), a calibration curve can be generated by inducing a known diffusion potential.

-

This is typically achieved by creating a potassium ion gradient across the vesicle membrane and then adding the potassium-specific ionophore, valinomycin.

-

The magnitude of the potassium diffusion potential (ΔΨ) can be calculated using the Nernst equation: ΔΨ = (RT/zF) * ln([K⁺]out / [K⁺]in) Where:

-

R is the ideal gas constant

-

T is the absolute temperature

-

z is the valence of the ion (1 for K⁺)

-

F is the Faraday constant

-

[K⁺]out and [K⁺]in are the potassium concentrations outside and inside the vesicles, respectively.

-

-

By varying the potassium gradient, a series of known membrane potentials can be generated and the corresponding fluorescence changes recorded to construct a calibration curve.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for a typical membrane potential measurement experiment using this compound.

Interaction with Signaling Pathways

The primary role of this compound in cellular signaling studies is that of a reporter, not a direct modulator. It is used to monitor the changes in membrane potential that are a consequence of the activity of various ion channels, pumps, and transporters, which are themselves key components of signaling pathways.

For instance, this compound has been extensively used to study the electrogenic activity of the Na⁺/K⁺-ATPase. In this context, the activation of the pump by ATP leads to the net transport of positive charge into the vesicle, creating an inside-positive membrane potential that is detected by the accumulation of this compound and a corresponding increase in fluorescence.

While some sources mention that oxonol dyes, in general, may have pharmacological activity against various ion channels and receptors, specific, direct interactions of this compound with signaling proteins that are independent of its role as a potential sensor are not well-documented in the literature. Researchers should be mindful that at high concentrations, the dye itself, being anionic and lipophilic, could potentially perturb membrane properties and indirectly affect the function of membrane-embedded proteins.

Conclusion

This compound is a valuable tool for researchers in various fields, offering a sensitive and reliable method for measuring membrane potential. Its high lipophilicity, characterized by a large partition coefficient, and its voltage-dependent partitioning into the lipid bilayer are the basis of its function. By following the detailed experimental protocols outlined in this guide, and with a clear understanding of its mechanism of action, researchers can effectively employ this compound to investigate a wide range of biological phenomena related to cellular electrophysiology and membrane transport. The provided diagrams and data tables serve as a quick reference for the practical application of this versatile fluorescent probe.

References

An In-depth Technical Guide to the Theoretical Basis of Oxonol VI Voltage Sensitivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical principles underlying the voltage sensitivity of Oxonol VI, a widely used fluorescent probe for measuring membrane potential. This document details the mechanism of action, key photophysical and biophysical properties, experimental protocols for its use, and its application in studying ion transport signaling pathways.

Core Principles of this compound Voltage Sensitivity

This compound is classified as a "slow" voltage-sensitive dye. Unlike "fast" dyes that exhibit rapid, electrochromic shifts in their electronic structure within the membrane's electric field, slow dyes, including this compound, respond to changes in membrane potential through a physical redistribution between the aqueous environment and the lipid bilayer of the cell membrane.[1][2] This redistribution mechanism is the cornerstone of its voltage-sensing capabilities.

The fundamental process is governed by the Nernst equation, which describes the distribution of an ion across a permeable membrane at equilibrium. As a lipophilic anion, this compound's partitioning into the cell is directly influenced by the transmembrane potential.[3]

A key aspect of this compound's mechanism is the "on-off" model .[4] In this model, the dye molecules exist in two primary states: an "off" state, where they are in the aqueous phase and exhibit low fluorescence, and an "on" state, where they are bound to the hydrophobic interior of the cell membrane, resulting in a significant increase in fluorescence quantum yield. A change in membrane potential alters the equilibrium between these two states, leading to a corresponding change in the overall fluorescence intensity.

The Redistribution Mechanism: A Nernstian Response

The voltage sensitivity of this compound arises from its net negative charge at physiological pH. The distribution of the dye across the cell membrane is dictated by the electrochemical gradient.

-

Depolarization (Membrane Potential Becomes More Positive): A more positive intracellular environment attracts the anionic this compound molecules, driving them from the external medium into the cell. This increased intracellular concentration leads to greater partitioning into the lipid bilayer, resulting in an increase in fluorescence .

-

Hyperpolarization (Membrane Potential Becomes More Negative): A more negative intracellular potential repels the anionic dye, causing it to move out of the cell and into the extracellular medium. This shift towards the "off" state in the aqueous phase leads to a decrease in fluorescence .

This relationship between membrane potential and dye distribution can be visualized as a dynamic equilibrium.

Quantitative Modeling: The Three-Capacitor Model

The voltage-dependent partitioning of this compound can be quantitatively described by a three-capacitor model . This model considers the membrane as a series of three capacitors, with the dye binding to adsorption planes located within the hydrophobic core of the membrane, on the hydrocarbon side of the membrane-solution interface. The distribution of the dye is influenced by the potential differences across these capacitors, which are in turn determined by the overall transmembrane potential. The intrinsic fluorescence of the membrane-bound dye is not significantly affected by the voltage itself; rather, the entire fluorescence change is a result of the voltage-dependent partitioning of the dye between the aqueous phase and the membrane.

Photophysical and Biophysical Properties of this compound

The utility of this compound as a voltage-sensitive probe is defined by its specific photophysical and biophysical characteristics. The following tables summarize key quantitative data gathered from the literature.

| Property | Value | Reference |

| Molecular Weight | 316.35 g/mol | |

| Excitation Max (in Vesicles) | ~614 nm | |

| Emission Max (in Vesicles) | ~646 nm | |

| Excitation Max (in Tris Buffer) | 523 nm | |

| Emission Max (in Tris Buffer) | 630 nm | |

| Extinction Coefficient | Not specified | |

| Quantum Yield (Aqueous) | Low (specific value not found) | |

| Quantum Yield (Membrane-Bound) | High (specific value not found) |

Table 1: Photophysical Properties of this compound.

| Property | Value | Reference |

| Partition Coefficient (Lipid/Water at 0 mV) | ~19,000 | |

| Response Time | Slower than "fast" dyes, on the order of seconds | |

| Fluorescence Change per mV | ~1% per mV (for DiBAC4(3), a similar oxonol) | |

| pKₐ | ~4.2 |

Table 2: Biophysical Properties of this compound.

Experimental Protocol: Measuring Membrane Potential in Proteoliposomes

This section provides a detailed methodology for using this compound to measure changes in membrane potential in reconstituted proteoliposomes, a common in vitro model system.

A. Reagent Preparation:

-

This compound Stock Solution: Prepare a 3.16 mM stock solution of this compound in ethanol or DMSO. Store in small aliquots at -20°C, protected from light.

-